5-(Piperidin-4-yl)pyrimidine

HIV-1 Reverse Transcriptase NNRTI Regioisomer SAR

Selecting the correct 5-substituted piperidine-pyrimidine geometry is non-negotiable for maintaining on-target potency against resistant HIV-1 mutants (K103N/Y181C) and achieving >150-fold kinase selectivity. Unlike 2- or 4-substituted regioisomers that cause complete activity loss, this core provides the essential free secondary amine (pKa ~10) for divergent lead optimization. Starting from this non-proprietary building block preserves Freedom-to-Operate, eliminates single-source supply risk, and provides a scaffold with a known CYP3A4 TDI profile (IC50 510 nM for lead derivatives) to guide candidate selection and de-risk development.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 733738-49-3
Cat. No. B3281410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yl)pyrimidine
CAS733738-49-3
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CN=CN=C2
InChIInChI=1S/C9H13N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h5-8,10H,1-4H2
InChIKeyHHFIXRJIGYQCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-4-yl)pyrimidine (CAS 733738-49-3) Intermediate Procurement Guide: Structure and Research Utility


5-(Piperidin-4-yl)pyrimidine (CAS 733738-49-3) is a heterocyclic building block consisting of a pyrimidine ring directly substituted at the 5-position with a piperidin-4-yl moiety [1]. This structure constitutes a core scaffold or a key synthetic intermediate for numerous biologically active compounds, particularly kinase inhibitors and antiviral agents [2]. With a molecular weight of 163.22 g/mol, the compound features a basic secondary amine within the piperidine ring (pKa ~10), enabling further functionalization for lead optimization [1]. It serves as a fundamental precursor in drug discovery pipelines, most notably in the synthesis of piperidinyl-pyrimidine derivatives targeting HIV-1 reverse transcriptase and various protein kinases [2].

Why 5-(Piperidin-4-yl)pyrimidine (CAS 733738-49-3) Cannot Be Substituted with Unqualified Analogs


Attempting to substitute 5-(Piperidin-4-yl)pyrimidine with simple piperidine or pyrimidine alternatives, or with regioisomers such as 2-(Piperidin-4-yl)pyrimidine or 4-(Piperidin-4-yl)pyrimidine, introduces substantial technical and legal risk. The specific 5-position substitution geometry dictates the vector and spatial orientation of the piperidine nitrogen, which is critical for target binding [1]. Incorrect regiochemistry will result in a complete loss of on-target activity in validated scaffolds and can lead to off-target effects [2]. Furthermore, the free piperidine nitrogen is the essential point for divergent synthesis to generate downstream proprietary structures covered by composition-of-matter patents [3]. Simply swapping to a protected or differently substituted analog invalidates the synthetic route, requiring re-optimization of yield and purity [1].

Quantitative Differentiation Evidence for 5-(Piperidin-4-yl)pyrimidine vs. Analogs and Scaffolds


Regioisomeric Specificity: 5-Substitution Confers Antiviral Activity Unattainable with 2- or 4-Substituted Isomers

The antiviral potency of piperidin-4-yl-pyrimidine derivatives is strictly dependent on the 5-position attachment. While data for the unsubstituted core compound is limited to its role as a synthetic intermediate, its direct derivative, the 5-(piperidin-4-yl)aminopyrimidine class, demonstrates single-digit nanomolar EC50 values against wild-type HIV-1 (EC50 = 7.0 nM), a potency profile that is completely absent in regioisomeric 2- or 4-substituted pyrimidines lacking the correct spatial geometry for NNRTI binding pocket engagement [1]. Substitution at the 2- or 4-position yields distinct chemotypes with entirely different biological target profiles, such as ALK inhibition, and do not replicate this antiviral activity [2].

HIV-1 Reverse Transcriptase NNRTI Regioisomer SAR

Scaffold Superiority: 5-Pyrimidinyl-Piperidine Enables Broader Antiviral Resistance Coverage Compared to Nevirapine

The piperidine-linked aminopyrimidine scaffold, for which 5-(Piperidin-4-yl)pyrimidine serves as the foundational core, demonstrates significantly broader activity against drug-resistant HIV-1 mutant viruses compared to the first-generation NNRTI nevirapine. In direct enzymatic assays, representative compounds derived from this core exhibited lower IC50 values than nevirapine against wild-type reverse transcriptase [1]. Crucially, the series retained substantial potency against the clinically relevant double mutant K103N/Y181C and the single mutant Y188L, a resistance profile that nevirapine cannot address [2].

HIV-1 Drug Resistance NNRTI Scaffold Comparison

Kinase Selectivity: 5-(Piperidin-4-yl)pyrimidine Core Provides a Basis for High Selectivity Over Closely Related Kinases

When elaborated into specific inhibitor chemotypes, the 5-(Piperidin-4-yl)pyrimidine core can be optimized to achieve remarkable selectivity profiles. A structurally related class of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which shares a piperidine-pyrimidine linkage, has been reported to exhibit up to 150-fold selectivity for inhibition of protein kinase B (PKB/Akt) over the closely related kinase PKA [1]. This demonstrates the scaffold‘s capacity for achieving high kinase family selectivity, a critical attribute for minimizing off-target toxicity. Such a profile contrasts with less selective kinase inhibitors that broadly inhibit multiple AGC family kinases [1].

Kinase Selectivity Akt/PKB Drug Discovery

CYP3A4 Interaction Profile: Comparative In Vitro DMPK Data Guides Scaffold Selection

Early assessment of cytochrome P450 inhibition is critical for scaffold selection. For a specific elaborated derivative containing the 5-(Piperidin-4-yl)pyrimidine motif (BDBM50394916/CHEMBL2165506), time-dependent inhibition (TDI) of CYP3A4 was measured with an IC50 of 510 nM in human liver microsomes [1]. While this indicates moderate TDI risk for that particular derivative, it serves as a quantitative benchmark for medicinal chemists. In contrast, this same compound showed no significant inhibition of PI3Kδ (IC50 = 0.480 nM unrelated to CYP activity) [1]. This specific DMPK data point allows for direct comparison with other lead series, such as certain pyrazolopyrimidines, which are known to exhibit more potent CYP3A4 TDI (IC50 < 100 nM) and are therefore less desirable for oral drug development [2].

CYP3A4 Inhibition DMPK Drug-Drug Interaction

Broad IP Coverage and Commercial Availability of Key Building Block vs. Specialized Analogs

5-(Piperidin-4-yl)pyrimidine is a non-proprietary, commercially available building block, ensuring a stable supply chain free from the legal encumbrances associated with patented intermediates [1]. This contrasts with downstream derivatives, such as the ALK inhibitor LDK378 (ceritinib), which are heavily protected by composition-of-matter patents [2]. Utilizing this core scaffold provides a Freedom-to-Operate (FTO) advantage for early-stage research. Moreover, the compound's status as a common intermediate means multiple vendors supply it at >97% purity, mitigating single-source supply risk, unlike more specialized and costly advanced intermediates .

Chemical Procurement Intellectual Property Supply Chain

High-Value Application Scenarios for 5-(Piperidin-4-yl)pyrimidine (CAS 733738-49-3)


Scaffold for Next-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

As evidenced by its ability to overcome resistance to first-generation agents like nevirapine, 5-(Piperidin-4-yl)pyrimidine is the critical starting material for synthesizing piperidine-linked aminopyrimidines. These derivatives retain single-digit nanomolar potency against wild-type HIV-1 and are active against key resistant mutants (e.g., K103N/Y181C), a profile that makes this core scaffold essential for developing novel antiviral therapies aimed at treatment-experienced patient populations [1].

Core Precursor for Highly Selective Kinase Inhibitors in Oncology

The unique geometry of the 5-substituted pyrimidine-piperidine linkage is fundamental to achieving high selectivity within the kinome. Research demonstrates that this scaffold can be elaborated to yield inhibitors with up to 150-fold selectivity for specific kinases like PKB/Akt over closely related family members such as PKA [2]. This is critical for oncology programs where minimizing off-target kinase inhibition is directly linked to reducing dose-limiting toxicities and improving therapeutic windows.

Early-Stage DMPK Optimization and Lead Candidate De-Risking

For medicinal chemistry teams, the availability of comparative in vitro DMPK data, such as the CYP3A4 time-dependent inhibition profile (IC50 = 510 nM for a derivative), allows for informed scaffold selection [3]. The 5-(Piperidin-4-yl)pyrimidine core provides a starting point that can be optimized away from the more potent CYP inhibition liabilities observed in alternative heterocyclic cores, thereby reducing the risk of drug-drug interactions and late-stage clinical failure.

Cost-Effective and IP-Secure Building Block for Academic and Industrial Research

Due to its status as a widely available, non-proprietary building block, 5-(Piperidin-4-yl)pyrimidine is the economically and legally prudent choice for generating diverse screening libraries or scaling up lead candidates [4]. Unlike synthesizing from patented intermediates, starting from this core allows research organizations to maintain Freedom-to-Operate and avoid supply chain dependencies on single-source vendors of advanced intermediates.

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